molecular formula C23H24N2O4S3 B14942500 Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14942500
M. Wt: 488.6 g/mol
InChI Key: UJKFQHWUCDLIIE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a benzothiophene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thiosemicarbazides with ethyl bromoacetate under basic conditions to form the thiazolidine ring . The benzothiophene moiety is then introduced through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart from similar compounds is its unique combination of a thiazolidine ring and a benzothiophene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H24N2O4S3

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 2-[[2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O4S3/c1-2-29-22(28)19-15-10-6-7-11-16(15)31-20(19)24-18(26)12-17-21(27)25(23(30)32-17)13-14-8-4-3-5-9-14/h3-5,8-9,17H,2,6-7,10-13H2,1H3,(H,24,26)

InChI Key

UJKFQHWUCDLIIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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